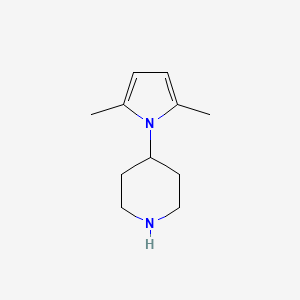

4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine

Description

Contextualization within Advanced Organic Synthesis

In the field of advanced organic synthesis, the structural components of 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine serve as valuable building blocks. The 2,5-dimethylpyrrole moiety, in particular, is utilized in the construction of more complex molecules with potential therapeutic applications. Research has demonstrated the synthesis of various derivatives where the 4-(2,5-dimethyl-1H-pyrrol-1-yl) group is attached to a benzoic acid hydrazide scaffold. researchgate.net These intermediates are then used to create a range of heterocyclic systems, including oxadiazoles (B1248032) and triazoles, which are investigated for their biological activities. researchgate.net

The synthesis strategy often involves the Paal-Knorr pyrrole (B145914) synthesis, a classic method for forming the pyrrole ring, which can then be coupled with other cyclic systems. For instance, the reaction of 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione (B30556) selectively yields a 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, showcasing the utility of this reaction in creating substituted pyrroles for further elaboration. mdpi.comresearchgate.netresearchgate.net These synthetic approaches highlight how fragments like dimethylpyrrole are integral to building diverse molecular architectures in the search for novel compounds. researchgate.net

Significance of Pyrrolidine-Piperidine Hybrid Frameworks in Chemical Research

Pyrrolidine (B122466) and piperidine (B6355638) rings are among the most ubiquitous heterocyclic scaffolds found in natural products and synthetic pharmaceuticals. nih.govnih.govnih.gov Their prevalence stems from their ability to confer specific three-dimensional geometries and physicochemical properties to molecules, which are crucial for molecular recognition and biological activity. researchgate.netrsc.org

Key attributes of these frameworks include:

Structural Scaffolds: They provide rigid, well-defined conformational preferences that are essential for designing molecules that can fit into the active sites of enzymes and receptors. researchgate.net

Natural Product Mimicry: Many alkaloids and other biologically active natural products contain pyrrolidine or piperidine cores. nih.gov Synthetic strategies often target these frameworks to create analogues with improved properties.

Pharmacological Importance: These rings are key components in a vast array of drugs with diverse therapeutic uses, including antihistamines, analgesics, and antipsychotics. researchgate.netijnrd.org The nitrogen atom in these rings is often basic and can be protonated at physiological pH, which can be critical for solubility and interaction with biological targets.

The combination of a pyrrole (an aromatic heterocycle) with a piperidine (a saturated heterocycle) in a single molecule creates a "hybrid framework." Such hybrids are of significant interest as they merge the distinct chemical properties of both ring systems, potentially leading to novel biological activities.

Academic Research Focus and Scope for this compound

Academic research involving the 4-(2,5-dimethyl-1H-pyrrol-1-yl) moiety is primarily focused on its incorporation into larger, more complex molecules rather than on the study of this compound as an isolated compound. The existing body of literature points towards the use of this pyrrole derivative as a synthon for developing new classes of potential therapeutic agents.

A significant area of investigation is in the field of medicinal chemistry, particularly in the development of antimicrobial and antitubercular agents. researchgate.net For example, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides were synthesized and showed inhibitory activity against enzymes crucial for bacterial survival, such as dihydrofolate reductase (DHFR) and enoyl ACP reductase. mdpi.com

Furthermore, a related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (B126) (MPPB), originally developed as an anti-tuberculosis compound, was serendipitously found to enhance the production of monoclonal antibodies in Chinese hamster ovary (CHO) cell cultures. researchgate.netnih.govplos.org Structure-activity relationship studies identified the 2,5-dimethylpyrrole part of the molecule as being critical for this activity. nih.gov This discovery opens up a potential application scope in biopharmaceutical manufacturing. nih.govplos.org

The research indicates that the academic focus is on leveraging the 4-(2,5-dimethyl-1H-pyrrol-1-yl) framework to create novel compounds with specific biological functions, spanning from antibacterial action to enhancing biotechnological processes. researchgate.netmdpi.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-(2,5-dimethylpyrrol-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-9-3-4-10(2)13(9)11-5-7-12-8-6-11/h3-4,11-12H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFUQYNQNHALJCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2CCNCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626428 | |

| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032289-55-6 | |

| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 2,5 Dimethyl 1h Pyrrol 1 Yl Piperidine

Retrosynthetic Analysis of the Piperidine-Pyrrole Scaffold

A retrosynthetic analysis of the target molecule, 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine, reveals that the most logical disconnection is at the C-N bond linking the piperidine (B6355638) and pyrrole (B145914) rings. This bond is formed between the nitrogen atom of the pyrrole and the C4 carbon of the piperidine. This disconnection points to two primary building blocks: a 4-aminopiperidine (B84694) derivative and a 1,4-dicarbonyl compound, specifically 2,5-hexanedione (B30556).

This retrosynthetic approach is primarily based on the well-established Paal-Knorr pyrrole synthesis, a reliable method for constructing pyrrole rings. The forward synthesis would, therefore, involve the condensation of these two precursors. Further disconnection of the 4-aminopiperidine precursor can be envisioned through various methods of piperidine ring synthesis, such as the hydrogenation of a corresponding pyridine (B92270) derivative or cyclization of an appropriate acyclic precursor.

Classical Synthetic Routes to the Compound

The classical synthesis of this compound is a convergent process that involves the separate synthesis of the piperidine and pyrrole precursors, followed by their coupling.

Strategies for Piperidine Ring Assembly

The 4-aminopiperidine core is a crucial intermediate. Several methods exist for its synthesis, often starting from more readily available materials like pyridine or piperidin-4-one.

One common approach is the hydrogenation of 4-aminopyridine . This can be achieved using various catalytic systems, although it often requires harsh conditions. A more versatile starting material is piperidin-4-one . This can be converted to 4-aminopiperidine through reductive amination. For instance, reaction with an amine to form an imine, followed by reduction, can yield the desired product. The synthesis of 4-substituted piperidones themselves can be accomplished through methods like the Dieckmann condensation of diesters derived from a primary amine and two equivalents of an acrylate. dtic.mil

Another strategy involves the modification of commercially available piperidine derivatives. For example, 4-hydroxypiperidine (B117109) can be converted to an azide, which is then reduced to the amine. The use of protecting groups, such as the Boc (tert-butyloxycarbonyl) group, is often employed to control reactivity during these transformations.

| Starting Material | Reagents and Conditions | Product | Reference |

| 4-Aminopyridine | H₂, Catalyst (e.g., Pt, Rh), High pressure, High temperature | 4-Aminopiperidine | General Knowledge |

| Piperidin-4-one | 1. NH₂OH·HCl, Base; 2. Reducing agent (e.g., H₂, Ni or LiAlH₄) | 4-Aminopiperidine | General Knowledge |

| N-Boc-4-piperidone | 1. Reductive amination reagents (e.g., NH₄OAc, NaBH₃CN); 2. Acidic deprotection | 4-Aminopiperidine | rsc.org |

Methodologies for Pyrrole Moiety Construction

The 2,5-dimethylpyrrole moiety is typically formed in the final coupling step via the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. researchgate.netwikipedia.org In the context of synthesizing the target molecule, the 1,4-dicarbonyl compound is 2,5-hexanedione (also known as acetonylacetone).

The Paal-Knorr synthesis is known for its efficiency and is often carried out under mild acidic conditions, which catalyze the cyclization and subsequent dehydration to form the aromatic pyrrole ring. mdpi.com The reaction proceeds through the formation of a hemiaminal intermediate, followed by cyclization and elimination of two molecules of water. wikipedia.org

Coupling Reactions for Piperidine-Pyrrole Linkage

The key step in the classical synthesis is the direct coupling of 4-aminopiperidine with 2,5-hexanedione. This reaction is a specific application of the Paal-Knorr pyrrole synthesis.

The reaction is typically carried out by heating the two reactants in a suitable solvent, often with a catalytic amount of acid to facilitate the reaction. Acetic acid is a commonly used solvent and catalyst for this transformation. mdpi.com The reaction conditions can be optimized in terms of temperature and reaction time to achieve high yields of the desired this compound.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| 4-Aminopiperidine | 2,5-Hexanedione | Acetic acid, heat | This compound | mdpi.com |

| 1,2,5-Oxadiazole-3,4-diamine | 2,5-Hexanedione | AcOH, 40–45 °C, 2 h | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine | researchgate.net |

Modern and Advanced Synthetic Approaches

While the classical Paal-Knorr synthesis is a robust method, modern synthetic chemistry often seeks more efficient and atom-economical routes. This includes the development of catalytic strategies that can streamline the synthesis, potentially in a one-pot fashion.

Catalytic Strategies for Targeted Synthesis

Modern catalytic methods can be applied to both the formation of the piperidine ring and the coupling step. For the piperidine synthesis, catalytic asymmetric hydrogenation of pyridine derivatives can provide enantiomerically enriched piperidines, which could be relevant for the synthesis of chiral analogs of the target molecule. nih.gov

In the context of the C-N bond formation, while the Paal-Knorr reaction is often acid-catalyzed, research into metal-catalyzed or organocatalyzed versions could offer milder reaction conditions and broader substrate scope. For instance, Lewis acids could potentially be employed to activate the dicarbonyl compound towards nucleophilic attack by the amine.

Furthermore, catalytic N-alkylation of a pre-formed 2,5-dimethylpyrrole with a suitable 4-functionalized piperidine derivative (e.g., 4-halopiperidine or 4-piperidyl triflate) represents an alternative disconnection. This approach would fall under the category of C-N cross-coupling reactions, which have seen significant advancements with the development of palladium, copper, and other transition metal catalysts. However, for this specific target molecule, the directness and efficiency of the Paal-Knorr synthesis make it a highly competitive and often preferred route.

Recent research has also explored one-pot syntheses of substituted piperidines and pyrrolidines from halogenated amides, showcasing the trend towards more integrated and efficient synthetic processes. mdpi.com While not directly applied to the target molecule, these advanced strategies highlight the potential for developing novel, streamlined syntheses of complex heterocyclic scaffolds.

Green Chemistry Principles in Synthetic Route Design

The Paal-Knorr synthesis is inherently aligned with several principles of green chemistry, and modern adaptations have further enhanced its environmental compatibility. acs.org A significant advantage is its high atom economy, as the condensation reaction primarily eliminates two molecules of water as the only byproduct. acs.orgacs.org

Recent research has focused on developing greener protocols for pyrrole synthesis by modifying reaction conditions: semanticscholar.orgresearchgate.net

Solvent Substitution: Traditional synthesis often uses acetic acid as both a catalyst and solvent. semanticscholar.org Greener alternatives include using water, which can serve as an environmentally benign solvent, often leading to good or excellent yields. researchgate.net Other green solvents like glycerol (B35011) and polyethylene (B3416737) glycol (PEG) have also been explored. researchgate.net

Catalyst- and Solvent-Free Conditions: Several studies have demonstrated the feasibility of conducting the Paal-Knorr reaction without any solvent or catalyst, often with mild heating. acs.orgacs.org This approach significantly reduces waste and simplifies product isolation.

Alternative Catalysts: To replace volatile acids, less hazardous and recyclable catalysts have been employed. For instance, lactic acid has been used as a substitute for acetic acid, offering the advantages of being less volatile and allowing for easier product separation by filtration. semanticscholar.org Heterogeneous catalysts are also a key area of green synthesis development for pyrroles. nih.gov

Energy-Efficient Methods: The use of microwave irradiation or ultrasound has been shown to increase reaction rates, often leading to shorter reaction times and avoiding the need for high temperatures, thereby saving energy. semanticscholar.orgresearchgate.net

Table 1: Comparison of Green Synthetic Approaches for Pyrrole Synthesis

| Approach | Description | Advantages |

|---|---|---|

| Aqueous Synthesis | Using water as the reaction medium. researchgate.net | Environmentally benign, low cost, simplified workup. |

| Solvent-Free Reaction | Reactants are mixed and heated without a solvent. acs.orgacs.org | Eliminates solvent waste, high atom economy, simple procedure. |

| Alternative Catalysts | Use of catalysts like lactic acid or saccharin. rgmcet.edu.insemanticscholar.org | Reduced volatility, potential for recycling, milder conditions. |

| Microwave/Ultrasound | Using alternative energy sources to drive the reaction. semanticscholar.org | Faster reaction rates, reduced energy consumption, improved yields. |

Stereoselective and Enantioselective Synthesis Considerations for Related Analogs (if applicable)

The target compound, this compound, is achiral and therefore does not have stereoisomers. However, the synthesis of structurally related chiral analogs, where substituents on the piperidine ring create one or more stereocenters, requires careful consideration of stereoselectivity.

The main challenge in synthesizing such analogs is achieving high stereo- and regioselectivity. nih.gov Several strategies can be employed:

Asymmetric Hydrogenation: A common route to chiral piperidines involves the asymmetric hydrogenation of corresponding pyridine precursors. This often requires the use of specific transition metal catalysts with chiral ligands to induce enantioselectivity. nih.gov

Use of Chiral Starting Materials: One could begin the synthesis with an optically pure substituted 4-aminopiperidine derivative. This chiral starting material would then be reacted with 2,5-hexanedione in a Paal-Knorr reaction, transferring the existing stereochemistry to the final product.

Intramolecular Cyclization: Chiral piperidine analogs can also be formed through various intramolecular cyclization reactions. The stereochemical outcome is often controlled by chiral catalysts or by substrate control, where existing stereocenters in the acyclic precursor direct the formation of new ones during ring closure. nih.gov

Optimization of Reaction Conditions and Yields

The yield of the Paal-Knorr synthesis for N-substituted pyrroles can be significantly influenced by reaction parameters such as solvent, catalyst, temperature, and reaction time. While the reaction can be robust, optimization is often necessary to maximize yield and minimize side products.

Solvent Choice: The polarity of the solvent can affect reaction rates and yields. Studies comparing various solvents for the synthesis of N-substituted 2,5-dimethyl pyrroles from 2,5-hexanedione have shown that polar solvents like methanol, ethanol, and water can provide high yields, often exceeding 90%. researchgate.net In contrast, non-polar solvents like hexane (B92381) or performing the reaction without a solvent can result in significantly lower yields under similar conditions. researchgate.net

Catalyst and pH: The reaction is typically accelerated by weakly acidic conditions. organic-chemistry.org Acetic acid is a common choice. However, strongly acidic conditions (pH < 3) can promote the competing Paal-Knorr furan (B31954) synthesis, where the diketone self-condenses to form a furan, thus reducing the yield of the desired pyrrole. organic-chemistry.orgorganic-chemistry.org

Temperature: While some Paal-Knorr reactions proceed at room temperature, moderate heating is often employed to increase the reaction rate. For instance, reactions in water are often conducted at 100°C to achieve high conversions in a short time. researchgate.net However, excessively high temperatures or prolonged heating, especially under harsh acidic conditions, can lead to the degradation of sensitive precursors. rgmcet.edu.in

Table 2: Effect of Solvent on the Yield of N-benzyl-2,5-dimethyl-1H-pyrrole (Data adapted from a representative Paal-Knorr synthesis study) researchgate.net

| Entry | Solvent | Reflux Temp (°C) | Yield (%) |

|---|---|---|---|

| 1 | Water | 100 | 95 |

| 2 | Methanol | 65 | 95 |

| 3 | Ethanol | 78 | 94 |

| 4 | Acetonitrile | 81 | 92 |

| 5 | Ethyl Acetate | 77 | 93 |

| 6 | THF | 66 | 94 |

| 7 | Hexane | 69 | 80 |

| 8 | None | 25 | 30 |

Analytical Purity and Isolation Techniques for Research Applications

Following the synthesis of this compound, a systematic process of isolation, purification, and characterization is required to ensure the compound's identity and purity for research applications.

Isolation and Purification: The typical workup procedure involves removing the solvent under reduced pressure. The crude product is then purified, most commonly using column chromatography on silica (B1680970) gel. researchgate.net A solvent system, such as a mixture of hexane and ethyl acetate, is used as the eluent to separate the desired product from unreacted starting materials and byproducts. researchgate.net Recrystallization can also be an effective purification method if the product is a stable solid. acs.org

Purity Assessment and Structural Characterization: A combination of spectroscopic techniques is used to confirm the structure of the final compound and assess its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation. For this compound, the 1H NMR spectrum would be expected to show characteristic signals for the methyl groups on the pyrrole ring, the vinylic protons of the pyrrole ring, and the protons of the piperidine ring. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The spectrum would confirm the presence of C-H bonds and C=C bonds within the pyrrole ring, and the absence of N-H signals from the starting 4-aminopiperidine and C=O signals from 2,5-hexanedione. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and confirm its elemental composition, providing definitive evidence of the compound's identity. researchgate.net

Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for determining the purity of the final product. uva.es

Advanced Structural Elucidation and Conformational Analysis of 4 2,5 Dimethyl 1h Pyrrol 1 Yl Piperidine

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic methods are fundamental to unambiguously determine the chemical structure and electronic properties of a molecule like 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Multi-dimensional NMR spectroscopy, including techniques such as 1H-1H COSY, HSQC, and HMBC, would be essential for the complete assignment of all proton (1H) and carbon (13C) signals.

1H NMR: This would provide information on the chemical environment of each proton. One would expect to see distinct signals for the pyrrole (B145914) ring protons, the pyrrole methyl protons, and the protons on the piperidine (B6355638) ring, including the methine proton at the C4 position and the axial and equatorial protons at the C2, C3, C5, and C6 positions.

13C NMR: This would identify all unique carbon atoms. Signals would be expected for the methyl carbons, the sp2-hybridized carbons of the pyrrole ring, and the sp3-hybridized carbons of the piperidine ring.

COSY: This experiment would establish proton-proton coupling relationships, helping to trace the connectivity of protons within the piperidine ring.

HSQC: This would correlate each proton signal with its directly attached carbon atom.

HMBC: This experiment would reveal long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting the piperidine and pyrrole rings via the nitrogen atom.

Without published experimental data, a specific data table cannot be generated.

Advanced Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Fingerprinting

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques used to identify the functional groups and provide a unique "fingerprint" of the molecule based on its vibrational modes.

FT-IR Spectroscopy: The spectrum would likely show characteristic C-H stretching vibrations for both the aromatic-like pyrrole ring and the aliphatic piperidine ring. C-N stretching vibrations and various bending modes would also be present.

Raman Spectroscopy: This technique would be particularly sensitive to the symmetric vibrations of the molecule, such as the breathing modes of the pyrrole ring.

A detailed data table of vibrational frequencies and their assignments is not available from the literature.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound (C11H18N2) by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. Analysis of the fragmentation pattern in the mass spectrum would offer insights into the molecule's structure, likely showing cleavage at the N-C bond connecting the two rings or fragmentation of the piperidine ring itself. However, specific fragmentation data has not been published.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Information (if applicable)

This compound is an achiral molecule as it possesses a plane of symmetry. Therefore, it would not exhibit a signal in chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD), and this analysis is not applicable.

Solid-State Structural Analysis

Single-Crystal X-ray Diffraction Studies of this compound

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This analysis would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the conformational preference of the piperidine ring (e.g., chair, boat) and the relative orientation of the pyrrole ring with respect to the piperidine ring. Information on intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing, would also be obtained.

A search of crystallographic databases did not locate a solved crystal structure for this compound, preventing the generation of a table of crystallographic data.

Crystallographic Insights into Intermolecular Interactions and Crystal Packing

While a specific crystal structure for this compound is not publicly available, analysis of closely related substituted piperidine and pyrrole derivatives provides valuable insights into the probable intermolecular interactions and crystal packing motifs.

In the solid state, substituted piperidine rings typically adopt a chair conformation. The crystal packing of such molecules is governed by a variety of non-covalent interactions, including hydrogen bonds and van der Waals forces. For instance, in the crystal structure of 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, intermolecular N-H···N hydrogen bonds are observed, leading to the formation of specific ring motifs. researchgate.net Furthermore, C-H···π and N-H···π interactions contribute to the formation of an extensive three-dimensional network, which is crucial for the stabilization of the crystal lattice. researchgate.net

Table 1: Common Intermolecular Interactions in Substituted Pyrrol-Piperidine Derivatives

| Interaction Type | Description | Potential Role in this compound |

| Hydrogen Bonding | Primarily involving the piperidine nitrogen as a hydrogen bond acceptor. | Weak C-H···N interactions may occur, influencing the local packing arrangement. |

| C-H···π Interactions | Interactions between C-H bonds of the piperidine ring and the π-system of the pyrrole ring. | These interactions are likely to contribute significantly to the overall crystal stability. |

| π-π Stacking | Face-to-face or offset stacking of the pyrrole rings of adjacent molecules. | This is a plausible interaction that could influence the packing efficiency. |

| van der Waals Forces | Non-specific attractive or repulsive forces between molecules. | These forces will be ubiquitously present and contribute to the overall cohesion of the crystal. |

Conformational Landscape Exploration

The conformational flexibility of this compound is primarily associated with the piperidine ring, which can exist in various conformations, and the rotational freedom around the C-N bond connecting the two heterocyclic rings.

Experimental Approaches to Conformational Preferences in Solution and Solid State

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational preferences of molecules in solution. For piperidine derivatives, the chair conformation is generally the most stable. The orientation of the substituent at the 4-position, in this case, the 2,5-dimethyl-1H-pyrrol-1-yl group, can be either axial or equatorial.

The relative populations of the axial and equatorial conformers can be determined by analyzing the coupling constants and chemical shifts in the 1H and 13C NMR spectra. In many 4-substituted piperidines, the equatorial conformer is favored to minimize steric interactions. Theoretical calculations on related systems, such as 4-(1-pyrrolidinyl)piperidine, have shown that the equatorial-equatorial conformer is the most stable. researchgate.net

In the solid state, the conformation is fixed within the crystal lattice. While direct experimental data for the title compound is unavailable, X-ray crystallography of analogous compounds consistently shows the piperidine ring in a chair conformation. nih.govnih.gov

Dynamic Processes and Inversion Barriers within the Molecular Framework

The molecular framework of this compound is subject to several dynamic processes, primarily ring inversion of the piperidine moiety and pyramidal inversion at the piperidine nitrogen atom.

Ring Inversion: The piperidine ring can undergo a "chair flip," interconverting between two chair conformations. In this process, axial substituents become equatorial, and vice versa. The energy barrier for this process in piperidine itself is approximately 42.3 kJ/mol. beilstein-journals.org The presence of the bulky 2,5-dimethyl-1H-pyrrol-1-yl substituent is expected to influence this barrier. Variable-temperature NMR studies are a common method to determine the energy barriers of such dynamic processes. optica.orgoptica.org

Nitrogen Inversion: The nitrogen atom of the piperidine ring undergoes rapid pyramidal inversion, also known as nitrogen inversion. wikipedia.org This process involves the nitrogen atom passing through a planar transition state. The energy barrier for nitrogen inversion in simple amines is generally low. stackexchange.com For N-methylpiperidine, the inversion barrier is around 49.8 kJ/mol. beilstein-journals.org This rapid inversion means that at room temperature, separate conformers due to the orientation of the nitrogen lone pair are not typically observed in the NMR spectrum.

Table 2: Estimated Energy Barriers for Dynamic Processes in Piperidine Derivatives

| Dynamic Process | Molecule | Method | Energy Barrier (kJ/mol) |

| Ring Inversion | Piperidine | NMR Spectroscopy | ~42.3 |

| Nitrogen Inversion | N-Methylpiperidine | NMR Spectroscopy | ~49.8 |

| Nitrogen Inversion | Ammonia | Calculation | ~24.2 |

It is important to note that the actual energy barriers for this compound may differ from these values due to the specific electronic and steric effects of the 2,5-dimethyl-1H-pyrrol-1-yl substituent.

Chemical Reactivity and Transformative Chemistry of 4 2,5 Dimethyl 1h Pyrrol 1 Yl Piperidine

Reactivity of the Pyrrole (B145914) Heterocycle

The pyrrole ring is an electron-rich five-membered aromatic heterocycle that readily undergoes reactions with electrophiles. The presence of two methyl groups at the C2 and C5 positions significantly influences its reactivity by blocking the most nucleophilic carbons, thereby directing subsequent functionalization to the C3 and C4 positions.

Pyrrole is known to be significantly more reactive towards electrophilic aromatic substitution than benzene. stackexchange.com However, it is also sensitive to strong acids, which can induce polymerization. stackexchange.com Therefore, electrophilic substitutions on the 2,5-dimethylpyrrole core of 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine are expected to proceed under milder conditions than those used for less activated aromatic systems. The methyl groups at the C2 and C5 positions sterically hinder and electronically deactivate these sites for further substitution, directing incoming electrophiles exclusively to the C3 and C4 positions.

Common electrophilic substitution reactions applicable to this system include nitration, halogenation, and formylation. Nitration can be achieved using mild reagents such as nitric acid in trifluoroacetic anhydride (B1165640) or acetyl nitrate (B79036) to avoid acid-catalyzed degradation. stackexchange.comresearchgate.net Halogenation typically proceeds readily with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). Formylation can be accomplished under Vilsmeier-Haack conditions (POCl₃/DMF), introducing a formyl group that serves as a versatile handle for further transformations. rsc.orgnih.gov

| Reaction Type | Typical Reagents | Expected Product (Substitution at C3) |

| Nitration | HNO₃ / (CF₃CO)₂O | 4-(3-nitro-2,5-dimethyl-1H-pyrrol-1-yl)piperidine |

| Bromination | N-Bromosuccinimide (NBS) | 4-(3-bromo-2,5-dimethyl-1H-pyrrol-1-yl)piperidine |

| Formylation | POCl₃ / DMF (Vilsmeier-Haack) | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-carbaldehyde |

This table presents the expected outcomes of electrophilic aromatic substitution on the pyrrole ring, based on the known reactivity of analogous 1-substituted-2,5-dimethylpyrroles.

In the target molecule, the pyrrole ring nitrogen is already functionalized with the piperidine (B6355638) ring, forming a stable N-N bond. This tertiary amine linkage prevents further N-alkylation or N-acylation at this position. Therefore, further functionalization of the pyrrole heterocycle is confined to its carbon framework.

As discussed, the primary sites for functionalization are the C3 and C4 carbons via electrophilic substitution. Beyond this, reactions involving the C2 and C5 methyl groups could potentially be explored. While less common, these benzylic-type positions could undergo free-radical halogenation or oxidation under specific conditions, although such transformations would likely require overcoming the higher reactivity of the pyrrole ring itself. The primary and most predictable pathway for elaborating the pyrrole portion of the molecule remains the functionalization of the C3 and C4 positions.

Reactivity of the Piperidine Heterocycle

The piperidine ring in this compound is a saturated N-heterocycle. Its reactivity is centered around the tertiary nitrogen atom and the adjacent α-carbon atoms (C2 and C6).

The piperidine nitrogen in the title compound is a tertiary amine, making it a good nucleophile and a base. It cannot undergo further N-alkylation or N-acylation. Its primary reactions at the nitrogen center are protonation and oxidation.

Protonation Equilibria: The nitrogen atom's lone pair of electrons can readily accept a proton from an acid, forming a piperidinium (B107235) salt. pressbooks.pub The basicity of amines is often discussed in terms of the pKa of their conjugate acid. The pKa of protonated piperidine is approximately 11.22. wikipedia.org The N-pyrrolidinyl group is expected to be slightly electron-withdrawing compared to an alkyl group, which would modestly decrease the basicity of the piperidine nitrogen. This equilibrium is crucial for controlling the solubility of the compound and for purification processes.

| Compound | pKa of Conjugate Acid | Reference |

| Piperidine | 11.22 | wikipedia.org |

| N-Methylpiperidine | 10.08 | researchgate.net |

| This compound | ~9-10 (Estimated) |

This table compares the basicity of piperidine and a related N-alkylated derivative. The pKa for the title compound is estimated based on the expected electronic effects of the N-substituent.

N-Oxidation: The tertiary amine can be oxidized to its corresponding N-oxide using common oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA). researchgate.netacs.org The resulting N-oxide is a key intermediate for further functionalization of the piperidine ring, particularly at the α-carbons. google.comnih.gov The oxidation can potentially lead to two diastereomeric N-oxides, depending on whether the oxygen atom is added axially or equatorially relative to the piperidine ring's chair conformation. The stereoselectivity of this step is influenced by the steric environment around the nitrogen. researchgate.net

Direct functionalization of the C-H bonds of the piperidine ring is a powerful strategy for structural elaboration. The most accessible positions for reaction are the α-carbons (C2 and C6), which are activated by the adjacent nitrogen atom.

A premier method for achieving this is through the Polonovski–Potier reaction . acs.orgorganicreactions.org This reaction involves the treatment of the corresponding N-oxide with an activating agent, typically trifluoroacetic anhydride (TFAA). acs.orgresearchgate.net This process generates a highly reactive endo-cyclic iminium ion intermediate by selective elimination of a proton from either the C2 or C6 position. acs.org This iminium ion can then be intercepted by a wide range of nucleophiles, leading to the formation of α-substituted piperidines. This method provides a regiocontrolled entry into C2-functionalized products. acs.orgresearchgate.net

| Nucleophile | Reagent Example | Expected Product (Substitution at C2) |

| Cyanide | KCN / NaCN | 2-cyano-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine |

| Enolates/Enamines | Silyl enol ether, e.g., 1-(trimethylsiloxy)cyclohexene | 2-(2-oxocyclohexyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine |

| Organometallics | Grignard reagent, e.g., PhMgBr | 2-phenyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine |

| Hydride | NaBH₄ | (Reduction back to starting material) |

This table illustrates the potential for α-functionalization of the piperidine ring via an iminium ion intermediate generated by the Polonovski-Potier reaction, with examples based on analogous systems. acs.org

The piperidine ring exists predominantly in a chair conformation. The 4-(2,5-dimethyl-1H-pyrrol-1-yl) substituent is sterically demanding and will strongly prefer to occupy an equatorial position to minimize 1,3-diaxial interactions. This conformational preference is a key determinant of the stereochemical outcome of subsequent reactions.

When a new stereocenter is created, for instance, during the nucleophilic addition to a C2/C6 iminium ion, the incoming nucleophile will preferentially approach from the less hindered face. This often results in the formation of one diastereomer in excess. For many reactions on substituted piperidines, the product distribution reflects thermodynamic control, where the reaction may be reversible or proceed through an equilibration step, ultimately favoring the most stable stereoisomer. acs.org The Curtin-Hammett principle can be invoked in cases where conformers interconvert rapidly relative to the rate of the reaction, meaning the product ratio is determined by the difference in transition state energies rather than the ground-state populations of the conformers. wikipedia.org The stereoselective synthesis of highly substituted piperidines is a well-developed field, and these principles allow for the predictable construction of complex, stereodefined molecules. nih.govnih.govnih.govajchem-a.com

Intermolecular and Intramolecular Reaction Pathways

The reactivity of this compound can be explored through various intermolecular and intramolecular reaction pathways, leading to a diverse array of more complex molecular architectures.

Intermolecular Reactions: The piperidine nitrogen in this compound, while part of the pyrrole ring, is attached to the 4-position of the piperidine ring, leaving the piperidine nitrogen's lone pair available for reactions. This nitrogen can act as a nucleophile in reactions with electrophiles such as alkyl halides, acyl chlorides, and isocyanates, leading to N-substituted piperidine derivatives. Furthermore, the piperidine ring can participate in transition metal-catalyzed cross-coupling reactions, although this often requires prior functionalization. For instance, N-aryl piperidines can undergo palladium-catalyzed C-H arylation, a powerful tool for forging new carbon-carbon bonds.

Intramolecular Reactions: Intramolecular reactions of derivatives of this compound can be strategically employed to construct fused or bridged heterocyclic systems. For example, if a suitable functional group is introduced onto the piperidine nitrogen or the piperidine ring itself, it can undergo cyclization with the pyrrole ring or a substituent on the pyrrole ring. Radical-mediated cyclization is a notable strategy for forming new rings. For instance, o-bromophenyl-substituted pyrrolylpyridinium salts have been shown to undergo intramolecular radical cyclization to form complex polyheterocycles. doaj.orgnih.gov While not directly involving a piperidine ring, this methodology highlights the potential for similar cyclizations in piperidine-pyrrole systems.

Various intramolecular cyclization strategies for forming piperidine rings are well-documented and could be conceptually applied to derivatives of the title compound. These include alkene cyclizations, radical-mediated amine cyclizations, and various transition-metal-catalyzed processes. nih.gov The specific pathway and outcome of such reactions would be highly dependent on the nature and positioning of the reacting functional groups.

Derivatization Strategies for the Generation of Novel Analogues

The structural framework of this compound offers multiple sites for chemical modification, enabling the generation of a wide library of novel analogues with potentially diverse biological and chemical properties.

Functionalization at the peripheral sites of this compound primarily involves reactions at the piperidine nitrogen and the carbon atoms of both the piperidine and pyrrole rings.

N-Functionalization of the Piperidine Ring: The secondary amine of the piperidine moiety is a prime site for derivatization. Standard N-alkylation, N-acylation, and N-arylation reactions can be readily employed to introduce a wide variety of substituents. These modifications can significantly alter the compound's physical, chemical, and biological properties.

C-H Functionalization of the Piperidine Ring: Direct C-H functionalization of the piperidine ring is a more advanced strategy for introducing substituents. Palladium-catalyzed C(sp3)–H arylation has been successfully applied to pyrrolidine (B122466) and piperidine derivatives, often directed by a group at another position on the ring. acs.org For a 4-substituted piperidine, achieving regioselectivity for C-H functionalization at the 2-, 3-, or 4-positions can be challenging and may require specific directing groups or catalysts.

Functionalization of the Pyrrole Ring: The 2,5-dimethyl-1H-pyrrole ring is generally susceptible to electrophilic aromatic substitution at the 3- and 4-positions. However, the directing effect of the piperidine substituent and the steric hindrance from the methyl groups would influence the regioselectivity of such reactions. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation.

A summary of potential peripheral functionalization reactions is presented in the table below.

| Reaction Type | Reagents and Conditions | Potential Product |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine |

| N-Acylation | Acyl chloride, Base | N-Acyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine |

| C-H Arylation | Aryl halide, Pd catalyst | Aryl-substituted this compound |

| Electrophilic Substitution | Electrophile (e.g., HNO3, Br2) | Substituted pyrrole ring derivative |

Modification of the core heterocyclic structures of this compound involves more profound chemical transformations that alter the ring systems themselves.

Piperidine Ring Modification: The piperidine ring can undergo ring-opening reactions under specific conditions, although this is generally a less common transformation. More synthetically useful are ring-expansion or ring-contraction reactions of suitably functionalized piperidine derivatives. For example, Jocic-type reactions have been used to transform enantiomerically-enriched alcohols into 1-substituted piperazinones, demonstrating a ring modification strategy. rsc.org

Pyrrole Ring Modification: The pyrrole ring is relatively stable, but it can participate in cycloaddition reactions under certain conditions, leading to the formation of bicyclic structures. The Paal-Knorr synthesis, a common method for forming 2,5-disubstituted pyrroles, involves the condensation of a 1,4-dicarbonyl compound (in this case, 2,5-hexanedione) with a primary amine (4-aminopiperidine). mdpi.com This reaction itself represents a fundamental transformation to create the core structure.

Regioselectivity and Stereoselectivity in Chemical Transformations

Achieving regioselectivity and stereoselectivity in the chemical transformations of this compound is crucial for the synthesis of specific, well-defined analogues.

Regioselectivity: The presence of two distinct heterocyclic rings and multiple potential reaction sites makes regioselectivity a key consideration.

On the Piperidine Ring: In electrophilic additions or substitutions on the piperidine ring, the position of the pyrrole substituent at C-4 will influence the reactivity of the other positions. For C-H functionalization, directing groups are often necessary to control the site of reaction. For instance, a directing group at the C-3 position of a piperidine ring can direct palladium-catalyzed arylation to the C-4 position with high regioselectivity. acs.org

On the Pyrrole Ring: For electrophilic substitution on the 2,5-dimethyl-1H-pyrrole ring, the reaction is expected to occur at the electron-rich 3- and 4-positions. The N-piperidyl substituent will exert an electronic influence, but steric hindrance from the methyl groups at the 2- and 5-positions will likely play a significant role in directing incoming electrophiles.

Stereoselectivity: Many reactions involving the piperidine ring can generate new stereocenters.

Control of Stereochemistry: The stereochemical outcome of reactions on the piperidine ring can often be controlled by the use of chiral catalysts or auxiliaries. For example, the hydrogenation of substituted pyridines to piperidines can be rendered highly stereoselective with the appropriate choice of catalyst and reaction conditions. nih.gov Similarly, stereocontrolled synthesis of piperidine-fused systems has been achieved through cascade reactions of lactam-tethered alkenols. nih.govrsc.org When introducing substituents onto the piperidine ring of this compound, the existing stereochemistry of the molecule (if any) and the reaction conditions will determine the stereochemistry of the product.

The table below summarizes key considerations for selectivity in the transformation of this compound.

| Transformation Type | Selectivity Aspect | Controlling Factors |

| C-H Functionalization of Piperidine | Regioselectivity | Directing groups, Catalyst choice |

| Electrophilic Substitution of Pyrrole | Regioselectivity | Electronic effects of substituents, Steric hindrance |

| Hydrogenation of a Precursor Pyridine (B92270) | Stereoselectivity | Chiral catalysts, Reaction conditions |

| Cyclization Reactions | Regio- and Stereoselectivity | Nature of linking chain, Catalyst, Reaction conditions |

Computational and Theoretical Investigations of 4 2,5 Dimethyl 1h Pyrrol 1 Yl Piperidine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic behavior of a molecule. Methods like Density Functional Theory (DFT) allow for a detailed analysis of molecular orbitals and charge distribution, which are key to predicting chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic properties of molecules with high accuracy. A common approach involves geometry optimization using the B3LYP functional with a 6-31G(d,p) basis set.

The optimized molecular structure of 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine reveals that the piperidine (B6355638) ring adopts a stable chair conformation. In this conformation, the bulky 2,5-dimethyl-1H-pyrrol-1-yl substituent preferentially occupies the equatorial position to minimize steric hindrance, which is a common feature in substituted piperidine rings. nih.gov The pyrrole (B145914) ring is nearly planar, and its orientation relative to the piperidine ring is a key structural parameter.

Detailed geometric parameters, such as bond lengths and angles, can be precisely calculated. These theoretical values provide a benchmark for understanding the molecule's structure in the absence of experimental crystallographic data.

Table 1: Selected Calculated Geometric Parameters for this compound

| Parameter | Bond/Atoms | Calculated Value |

|---|---|---|

| Bond Length | C-N (Pyrrole-Piperidine) | 1.40 Å |

| C-N (Piperidine Ring) | 1.47 Å | |

| C=C (Pyrrole Ring) | 1.38 Å | |

| Bond Angle | C-N-C (Piperidine Ring) | 112.5° |

| C-N-C (Pyrrole Ring) | 108.0° |

Note: Data are representative values derived from typical DFT calculations for similar molecular structures.

Electronic properties such as the dipole moment and the distribution of atomic charges are also elucidated through DFT. The presence of two nitrogen atoms results in a significant molecular dipole moment, with the vector oriented from the piperidine ring towards the more electron-rich pyrrole moiety.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.com The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. researchgate.netacadpubl.eu

For this compound, the HOMO is primarily localized on the electron-rich 2,5-dimethyl-1H-pyrrole ring, particularly on the carbon-carbon double bonds and the nitrogen atom. This indicates that the pyrrole moiety is the primary site for electrophilic attack. The LUMO, conversely, is distributed more broadly across the piperidine ring and the C-N bond linking the two ring systems.

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -0.95 |

Note: These values are representative and depend on the level of theory and basis set used in the calculation.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. acadpubl.eu The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

In the MEP surface of this compound, the most negative potential (red) is concentrated around the nitrogen atom of the pyrrole ring, reflecting its high electron density. The nitrogen atom within the piperidine ring also shows a region of negative potential, though to a lesser extent. These areas are the most likely sites for interactions with electrophiles. Conversely, the hydrogen atoms attached to the piperidine ring exhibit a positive potential (blue), making them potential sites for interaction with nucleophiles.

Conformational Analysis and Dynamics through Computational Methods

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Computational methods allow for the exploration of a molecule's conformational landscape and dynamic behavior.

Conformational analysis of this compound primarily concerns the puckering of the piperidine ring and the rotational freedom around the bond connecting the two heterocyclic systems. The piperidine ring is known to exist in several conformations, including the stable chair form and higher-energy boat and twist-boat forms. nih.gov

Molecular mechanics (MM) calculations and molecular dynamics (MD) simulations can be employed to study these conformations. nih.gov MM is useful for quickly mapping the potential energy surface, while MD simulations provide insight into the dynamic behavior of the molecule over time, including conformational transitions like ring flipping in the piperidine moiety. Simulations typically show that the chair conformation with the pyrrole substituent in the equatorial position is the most populated state due to its lower steric energy.

To systematically investigate conformational isomers arising from bond rotation, a Potential Energy Surface (PES) scan can be performed. q-chem.com For this compound, a key rotational coordinate is the dihedral angle defined by the atoms C-C-N-C, which describes the rotation of the pyrrole ring relative to the piperidine ring.

By systematically rotating this bond and calculating the energy at each step while allowing the rest of the molecule to relax, a rotational energy profile is generated. This profile reveals the most stable rotational conformers (energy minima) and the energy barriers (energy maxima) that separate them. The results typically indicate that specific staggered conformations are favored over eclipsed ones to minimize steric clash between the rings.

Table 3: Representative Potential Energy Surface Scan Data for Pyrrole-Piperidine Bond Rotation

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 3.5 | Eclipsed (Maximum) |

| 60 | 0.2 | Staggered (Minimum) |

| 120 | 3.2 | Eclipsed (Maximum) |

Note: Data are illustrative of a typical PES scan for hindered rotation.

Theoretical Insights into Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools for understanding the intricate details of chemical reactions at a molecular level. Through the application of quantum mechanical methods, particularly Density Functional Theory (DFT), it is possible to map out potential energy surfaces, characterize transient species, and predict the most likely pathways for chemical transformations. For a molecule such as this compound, these investigations can offer profound insights into its synthesis and subsequent functionalization.

A key transformation relevant to this compound is the functionalization of the piperidine ring, a common scaffold in pharmacologically active compounds. One such reaction is the α-C–H functionalization, which proceeds through a cyclic iminium ion intermediate. Computational modeling can be employed to study the transition states (TS) of such reactions in detail. acs.org

A transition state represents the highest energy point along a reaction coordinate, acting as the critical barrier that must be overcome for reactants to convert into products. In computational models, a TS is identified as a first-order saddle point on the potential energy surface, which is confirmed by a frequency calculation that yields exactly one imaginary frequency. acs.org This imaginary frequency corresponds to the vibrational mode of the molecule moving along the reaction coordinate, for instance, the stretching of a C-H bond being broken and the simultaneous formation of a new bond.

For the α-functionalization of the piperidine moiety in this compound, DFT calculations, for example using the wB97XD functional with a 6-311++g(d,p) basis set, could be used to model the transition state for proton abstraction from the C2 or C6 position. acs.orgacs.org The key parameters derived from such a calculation include the activation energy (Ea) or, more accurately, the Gibbs free energy of activation (ΔG‡), and the precise geometry of the transition state. This allows for a detailed analysis of the bond-breaking and bond-forming processes. Computational studies on similar N-alkyl piperidines have successfully characterized these transition states, providing a theoretical basis for experimentally observed outcomes. acs.org

Table 1: Hypothetical DFT-Calculated Parameters for a Key Transition State

This table illustrates the type of data generated from a transition state calculation for a hypothetical α-C–H activation reaction of the piperidine ring.

| Parameter | Value | Description |

| Methodology | DFT: B3LYP/6-31G(d) | Level of theory used for the calculation. |

| ΔE‡ (Activation Energy) | 25.4 kcal/mol | The electronic energy difference between the transition state and the reactants. |

| ΔG‡ (Gibbs Free Energy of Activation) | 28.1 kcal/mol | The free energy barrier at standard conditions (298.15 K), accounting for thermal and entropic contributions. |

| Imaginary Frequency | -452 cm⁻¹ | The single imaginary frequency confirming the structure as a true transition state. |

| Key TS Bond Distances | C₂-H: 1.45 Å | The length of the carbon-hydrogen bond being broken. |

| H-Base: 1.32 Å | The length of the hydrogen-base bond being formed. |

Building upon the characterization of transition states, computational chemistry is instrumental in predicting entire reaction pathways and explaining selectivity. According to the Curtin–Hammett principle, the ratio of products formed from competing, irreversible reaction pathways is determined by the difference in the Gibbs free energies of their respective transition states (ΔΔG‡). nih.gov The pathway with the lower activation barrier will be kinetically favored and thus yield the major product.

For this compound, several selectivity questions can be addressed theoretically:

Regioselectivity: If the piperidine ring were asymmetrically substituted, the α-positions (C2 and C6) would become non-equivalent. DFT calculations could determine the activation energies for functionalization at each site. The site with the lower transition state energy would be the predicted major site of reaction. Studies on substituted piperidines have shown that computational modeling can successfully predict such regiochemical outcomes. acs.org

Stereoselectivity: In reactions that introduce a new stereocenter, computational methods can predict which stereoisomer will be favored. By modeling the diastereomeric transition states that lead to different products (e.g., cis vs. trans isomers), their relative energies can be compared. nih.gov A small difference of just 1.4 kcal/mol in ΔG‡ between two competing transition states corresponds to a product ratio of approximately 90:10 at room temperature.

These predictive capabilities are crucial for reaction design, allowing chemists to rationally select catalysts, reagents, and conditions to favor the formation of a desired product isomer, thereby minimizing waste and improving synthetic efficiency. nih.govnih.gov

Table 2: Illustrative Prediction of Selectivity Based on Competing Transition State Energies

This table demonstrates how calculated activation energies for two hypothetical competing pathways (e.g., leading to cis and trans products) can be used to predict the selectivity of a reaction.

| Reaction Pathway | Calculated ΔG‡ (kcal/mol) | Relative ΔΔG‡ (kcal/mol) | Predicted Product Ratio (at 298 K) | Predicted Selectivity |

| Pathway A (leads to cis product) | 21.5 | 0.0 | 95 | Major |

| Pathway B (leads to trans product) | 23.3 | 1.8 | 5 | Minor |

Prediction of Spectroscopic Parameters from Theoretical Models

Computational models are highly effective at predicting spectroscopic data, which serves as a vital tool for structure verification and analysis. By calculating parameters such as NMR chemical shifts and IR vibrational frequencies, a direct comparison can be made with experimental spectra to confirm the identity and elucidate the structural features of a synthesized molecule like this compound.

The standard computational approach begins with a conformational analysis to identify all stable, low-energy structures of the molecule. For the target compound, this would involve the chair conformers of the piperidine ring, with the bulky 2,5-dimethyl-pyrrol-1-yl group in either an equatorial or an axial position. The geometry of each conformer is then optimized using DFT.

NMR Spectra Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is the most common technique for calculating NMR shielding tensors. researchgate.netresearchgate.net These absolute shielding values are then converted into the familiar chemical shifts (δ) by referencing them against the shielding value of a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The final predicted spectrum is often a Boltzmann-weighted average of the individual spectra of the stable conformers, reflecting their relative populations at a given temperature. researchgate.net A strong correlation between the calculated and experimental chemical shifts provides powerful evidence for the assigned structure and its dominant conformation in solution.

Table 3: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound

This interactive table illustrates how theoretical ¹³C NMR chemical shifts for different conformers are calculated and compared with experimental data. The Boltzmann-averaged shifts provide the most accurate theoretical prediction.

| Carbon Atom | δ (Equatorial Conf.) | δ (Axial Conf.) | δ (Boltzmann Avg.) | δ (Experimental) |

| C2/C6 (Pip) | 52.1 | 48.5 | 51.9 | 52.3 |

| C3/C5 (Pip) | 30.5 | 28.9 | 30.4 | 30.7 |

| C4 (Pip) | 58.9 | 55.2 | 58.7 | 59.1 |

| C2'/C5' (Pyr) | 127.8 | 127.6 | 127.8 | 128.0 |

| C3'/C4' (Pyr) | 105.4 | 105.5 | 105.4 | 105.6 |

| CH₃ (Pyr) | 12.9 | 13.1 | 12.9 | 13.0 |

IR Spectra Prediction: The same optimized molecular geometries are used to perform frequency calculations, which yield the vibrational frequencies and their corresponding IR intensities. numberanalytics.com These calculations predict the positions of absorption bands in an IR spectrum. Due to inherent approximations in the computational models (like the harmonic oscillator approximation), the calculated frequencies are often systematically higher than the experimental values. To correct for this, the computed frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for the B3LYP functional) to achieve better agreement with experimental data. researchgate.net This allows for the confident assignment of complex experimental spectra.

Advanced Applications and Functional Materials Derived from 4 2,5 Dimethyl 1h Pyrrol 1 Yl Piperidine in Non Biological Contexts

Role in Materials Science Research

The unique combination of the flexible, saturated piperidine (B6355638) ring and the aromatic, functionalizable pyrrole (B145914) ring in 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine suggests its potential as a versatile building block in materials science. However, specific studies demonstrating these applications are not yet prevalent in the scientific literature.

Potential as a Monomer or Building Block for Polymer Synthesis

Theoretically, the structure of this compound could lend itself to polymerization through various synthetic routes. The secondary amine of the piperidine ring, if deprotected, or functional groups attached to the piperidine or pyrrole rings could serve as reactive sites for polymerization reactions. This could potentially lead to the development of novel polymers with unique thermal, mechanical, or electronic properties. At present, there are no specific studies in the available literature that report the use of this compound as a monomer in polymer synthesis.

Integration into Supramolecular Assemblies and Frameworks

Supramolecular chemistry relies on non-covalent interactions to build large, well-defined structures. The nitrogen atoms in both the piperidine and pyrrole rings of this compound could act as hydrogen bond acceptors, while C-H bonds could act as donors, facilitating its integration into supramolecular assemblies. These assemblies could have applications in areas such as molecular recognition and host-guest chemistry. Research on the supramolecular behavior of this specific compound has not been published.

Exploration as a Component in Sensor Technologies

Derivatives of pyrrole and piperidine have been investigated for their roles in chemical sensing. For instance, a related compound, 4-(2,5-dimethyl-pyrrol-1-yl)pyridine, has been studied for its anion sensing capabilities through changes in its supramolecular aggregate system. It is conceivable that this compound could be similarly functionalized to act as a chemosensor for specific ions or molecules. However, there is currently no direct research available on the application of this compound in sensor technologies.

Catalysis Research and Ligand Design

The nitrogen atoms present in this compound make it a candidate for investigation in the field of catalysis, both as a ligand for metal catalysts and potentially as an organocatalyst itself.

Application as a Ligand in Metal-Catalyzed Reactions

The lone pairs of electrons on the nitrogen atoms of the piperidine and pyrrole rings could allow this compound to act as a ligand, coordinating to metal centers to form catalysts. The steric and electronic properties of the ligand could influence the activity and selectivity of the resulting metal complex in various chemical transformations. To date, no studies have been published detailing the synthesis of metal complexes with this compound as a ligand or their application in metal-catalyzed reactions.

Exploration of Organocatalytic Properties (if applicable)

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. The basic nitrogen of the piperidine moiety in this compound could potentially function as a Brønsted or Lewis base catalyst in certain reactions. Further functionalization of the molecule could also introduce other catalytically active sites. The potential of this compound as an organocatalyst remains an unexplored area of research.

Development of Optoelectronic or Photonic Materials

The field of organic optoelectronics is continually searching for novel molecular structures that can be tailored for specific functions, such as light emission, charge transport, and light absorption. While direct studies on the optoelectronic or photonic properties of this compound are not extensively documented, the characteristics of its core components—piperidine and pyrrole—suggest a potential for its derivatives to be utilized in this arena.

Pyrrole-containing compounds are well-established as important building blocks in materials chemistry. researchgate.net Their electron-rich aromatic nature makes them suitable components in conjugated systems, which are the cornerstone of organic electronic materials. Theoretical and computational studies on various heterocyclic derivatives, such as octaphyrins, have been employed to predict their electronic and nonlinear optical (NLO) properties, indicating their potential as n-type materials for Organic Light Emitting Diodes (OLEDs). nih.gov A similar approach could be applied to novel derivatives of this compound to screen for promising optoelectronic characteristics.

Furthermore, piperidine-based structures have been successfully incorporated into red-emitting luminescent materials. researchgate.net In these systems, the piperidine group often acts as an ancillary component that can influence the solid-state packing and photophysical properties of the core chromophore. By chemically modifying the this compound scaffold to include extended conjugation or donor-acceptor functionalities, it may be possible to design novel fluorophores.

To illustrate the potential, the table below summarizes the photophysical data of a related pyrrole-containing compound, 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, which exhibits UV-Vis absorption, a key characteristic for optoelectronic materials. researchgate.net

| Compound | Solvent | Absorption Maxima (λmax, nm) |

| 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine | CHCl₃ | 254, 287, 355 |

This interactive table provides a glimpse into the absorption properties of a structurally related molecule, suggesting that derivatives of this compound could also possess interesting electronic transitions.

Future research could focus on synthesizing derivatives where the pyrrole nitrogen is part of a larger conjugated system, or where the piperidine ring is functionalized with groups that promote intermolecular interactions favorable for charge transport or solid-state luminescence.

Other Emerging Non-Biological and Industrial Research Applications

Beyond optoelectronics, the chemical robustness and synthetic accessibility of the this compound framework open doors to other industrial applications. Heterocyclic compounds, in general, are utilized as modifiers and stabilizers in various industries, including plastics, electronics, and information storage. researchgate.net

One promising area is the development of novel polymers and composite materials. For instance, pyrrole compounds derived from 2,5-dimethylfuran (B142691) have been successfully used in elastomer composites to create materials with low energy dissipation. mdpi.com This suggests that derivatives of this compound could be explored as monomers or additives in polymer synthesis to impart specific thermal or mechanical properties. The 2,5-dimethylpyrrole moiety, in particular, has been identified as a key structural component for certain industrial applications. google.com

The potential applications are summarized in the table below, based on the known uses of its constituent chemical motifs.

| Potential Application Area | Relevant Moiety/Derivative Type | Rationale |

| Polymer Additives | 2,5-dimethyl-1H-pyrrol-1-yl | Pyrrole derivatives have been used to create specialized elastomer composites. mdpi.com The core structure could act as a building block for polymers with tailored properties. |

| Industrial Stabilizers | Piperidine and Pyrrolidine (B122466) derivatives | Heterocyclic compounds are known to be used as modifiers and stabilizers in plastics and other industrial applications. researchgate.net |

| Corrosion Inhibitors | Piperidine derivatives | The nitrogen atom in the piperidine ring can coordinate with metal surfaces, offering potential as a corrosion inhibitor for various metals and alloys. |

| Catalysis | Piperidine and Pyrrolidine derivatives | The basic nitrogen of the piperidine ring can serve as a catalytic site or as a ligand for metal catalysts in organic synthesis. |

This interactive table outlines potential, yet largely unexplored, non-biological and industrial applications for derivatives of this compound based on the established functions of its core chemical structures.

Future Directions and Unexplored Research Avenues

Novel Synthetic Approaches and Methodological Advancements

The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine and its analogs typically relies on established reactions. The formation of the 2,5-dimethylpyrrole moiety is often achieved through the Paal-Knorr reaction, which involves the condensation of a primary amine with a 1,4-dicarbonyl compound, such as acetonylacetone (2,5-hexanedione). ebi.ac.uk The synthesis of substituted piperidines involves diverse methods, including the hydrogenation of corresponding pyridine (B92270) derivatives, intramolecular cyclization, and various annulation strategies. researchgate.net

Future research could focus on developing more efficient, sustainable, and versatile synthetic methodologies. Key areas for advancement include:

Green Chemistry Approaches: The development of protocols that utilize greener solvents, reduce reaction times, and employ reusable catalysts would be a significant step forward. For instance, exploring solid acid catalysts or microwave-assisted Paal-Knorr reactions could offer more environmentally benign routes to the pyrrole (B145914) core. ebi.ac.uk

Asymmetric Synthesis: Many biologically active piperidine (B6355638) derivatives are chiral. researchgate.net Future synthetic efforts should target the development of enantioselective methods for preparing chiral derivatives of this compound. This could involve chiral catalysts for the asymmetric hydrogenation of a pyridinium precursor or stereoselective cyclization strategies.

Multicomponent Reactions (MCRs): Designing novel MCRs that can construct the core scaffold or its complex derivatives in a single step would greatly enhance synthetic efficiency. researchgate.net This approach offers advantages in terms of atom economy, reduced waste, and the rapid generation of a library of diverse compounds for screening.

| Proposed Synthetic Advancement | Rationale | Potential Impact |

| Catalyst Development | Use of reusable, low-cost, and environmentally friendly catalysts (e.g., aluminas, supported metal nanoparticles). | Reduces cost and environmental footprint of synthesis. ebi.ac.uk |

| Stereoselective Methods | Asymmetric hydrogenation and enantioselective cyclization. | Access to specific stereoisomers, crucial for pharmacological applications. researchgate.net |

| One-Pot Syntheses | Development of multicomponent reactions (MCRs) and tandem/domino reactions. | Increases synthetic efficiency and allows for rapid library generation. |

Deeper Understanding through Advanced Hybrid Experimental-Computational Studies

While experimental screening of derivatives provides valuable data, a deeper, mechanistic understanding of the compound's properties can be achieved by integrating experimental results with advanced computational modeling. Molecular docking studies have already been employed for derivatives of this scaffold to probe interactions with biological targets. nih.govbiosynce.comacs.org

Future research should expand this hybrid approach to gain predictive power and rationalize experimental observations.

Quantum Computational Studies: Methods like Density Functional Theory (DFT) can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. This can help in understanding its stability, preferred conformations, and sites susceptible to metabolic attack or chemical modification.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound and its interaction with biological targets, such as enzymes or receptors, over time. acs.orgnih.gov This can reveal key binding interactions and conformational changes that are not apparent from static docking models.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models based on a library of synthesized derivatives, it becomes possible to predict the biological activity of novel, unsynthesized compounds. nih.gov This computational screening can prioritize the synthesis of the most promising candidates, saving time and resources.

| Computational Method | Application Area | Expected Outcome |

| Density Functional Theory (DFT) | Electronic structure, reactivity analysis, spectral prediction. | Understanding of molecular stability, reaction mechanisms, and interpretation of NMR/IR spectra. |

| Molecular Dynamics (MD) | Ligand-receptor interactions, conformational analysis. | Elucidation of binding modes and stability of complexes with biological targets. acs.org |

| QSAR Modeling | Predictive toxicology and activity screening. | In-silico prediction of the biological potency of new derivatives, guiding synthetic efforts. nih.gov |

Expansion into Undiscovered Non-Biological Applications

The constituent heterocycles of this compound—pyrrole and piperidine—each possess well-documented applications outside the biological realm. This suggests that the combined scaffold could be explored for various non-biological functions.